molecular formula C15H12O3 B190322 2,2'-Dihydroxychalcone CAS No. 15131-80-3

2,2'-Dihydroxychalcone

Cat. No. B190322
CAS RN: 15131-80-3
M. Wt: 240.25 g/mol
InChI Key: KSHCTKZLHCSARH-MDZDMXLPSA-N
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Description

2,2’-Dihydroxychalcone is a member of the class of chalcones that is trans-chalcone substituted by a hydroxy group at position 2’. It has a role as an anti-inflammatory agent. It is a member of phenols and a member of chalcones .


Synthesis Analysis

Chalcones are easy to construct from simple aromatic compounds, and it is convenient to perform structural modifications to generate functionalized chalcone derivatives . 2’-Hydroxychalcones have been synthesized by condensation of 2-hydroxyacetophenones with aromatic aldehydes . The catalyst silica is reusable and the yields of Chalcones are more than 90%. The structures of the synthesized compounds were confirmed by IR, mass spectroscopy, and elemental analysis .


Molecular Structure Analysis

Chemically, chalcones are generally α,β-unsaturated ketones consisting of two aromatic rings (rings A and B) linked through a three-carbon alkenone unit . The molecular formula of 2,2’-Dihydroxychalcone is C15H12O3 .


Chemical Reactions Analysis

Chalcones are considered as the biosynthetic precursors of flavonoids . They are often referred to as ‘open-chain flavonoids’, and biosynthesized via the shikimate pathway .


Physical And Chemical Properties Analysis

The molecular weight of 2,2’-Dihydroxychalcone is 240.25 g/mol .

Scientific Research Applications

  • Hydrogen Bond Dynamics and Excited State Mechanism : A study by Ramu et al. (2020) explored the electronic structure of 2',4'-dihydroxychalcone and its water complex, emphasizing hydrogen bond dynamics and excited state hydrogen atom transfer mechanisms (Ramu, Jagadeesha, Shivalingaswamy, & Ramegowda, 2020).

  • Synthesis and Photochemical Properties : Wen et al. (2009) investigated the synthesis of 4,4'-dihydroxychalcone under ultrasonic irradiation, highlighting its photochemical properties (Wen, Tie, Wang, Lee, & Li, 2009).

  • Radical Scavenging Antioxidant Activity : Nakamura et al. (2003) conducted a systematic examination of the antioxidant activities of dihydrochalcones, revealing their higher antioxidant activities compared to corresponding flavanones (Nakamura, Watanabe, Miyake, Kohno, & Osawa, 2003).

  • Cancer Treatment Sensitization : Goh et al. (2008) discovered that 2,2'-Dihydroxychalcone, as a glutathione transferase inhibitor, can sensitize human colon adenocarcinoma cells to specific chemotherapeutic drugs (Goh, Chen, Zheng, Ong, Jin, Chow, & Zhang, 2008).

  • Synthesis Methods and Crystal Structure : Miles et al. (1989) provided two general routes for synthesizing 2',6'-dihydroxychalcones, including insights into the crystal structure of these compounds (Miles, Main, & Nicholson, 1989).

  • Cytotoxicity Against Tumor Cells : Nam et al. (2004) synthesized a series of 2, 5-dihydroxychalcones and evaluated their cytotoxicities against tumor cell lines, finding significant cytotoxicities in compounds with specific substituents (Nam, Hong, You, Kim, Bang, Kim, & Ahn, 2004).

  • Gastric Cytoprotective Actions : Yamamoto et al. (1992) investigated the preventive effects of hydroxychalcone derivatives on ulcer formation, particularly the strong activity of 2',4'-dihydroxychalcone in this context (Yamamoto, Kakegawa, Ueda, Matsumoto, Sudo, Miki, & Satoh, 1992).

  • Isolation from Medicinal Plants and Spectroscopic Characterization : A study by Chahar et al. (2020) focused on isolating 2',4'-dihydroxychalcone from Zuccagnia punctata Cav. and characterizing it using various spectroscopic methods (Chahar, Alvarez, Zampini, Isla, & Brandán, 2020).

  • Inclusion Complexes with β-Cyclodextrins : Sancho et al. (2016) studied the inclusion complexes of 2',4'-dihydroxychalcone with β-cyclodextrin, analyzing the formation constants and thermodynamic parameters (Sancho, Andujar, Porasso, & Enriz, 2016).

  • Quantum-Chemical Parameters and Anti-Radical Activity : Oganesyan and Shatokhin (2020) analyzed quantum-chemical parameters of 2',4'-dihydroxychalcone derivatives to predict their biological activity, particularly their antiradical effect (Oganesyan & Shatokhin, 2020).

Safety And Hazards

For safety and hazards information, please refer to the Safety Data Sheet (SDS) of 2,2’-Dihydroxychalcone .

Future Directions

The potential bioactivities of naturally occurring chalcones and their unique chemical structural features have inspired the synthesis of numerous chalcone derivatives . Many of these synthetic analogs were shown to possess similar bioactivities as their natural counterparts, but often with an enhanced potency and reduced toxicity . This suggests that the bioinspired synthesis of chalcone derivatives can potentially introduce a new chemical space for exploitation for new drug discovery .

properties

IUPAC Name

(E)-1,3-bis(2-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-13-7-3-1-5-11(13)9-10-15(18)12-6-2-4-8-14(12)17/h1-10,16-17H/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHCTKZLHCSARH-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101257980
Record name (2E)-1,3-Bis(2-hydroxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101257980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Dihydroxychalcone

CAS RN

34000-30-1, 15131-80-3
Record name (2E)-1,3-Bis(2-hydroxyphenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34000-30-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Dihydroxychalcone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015131803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002693860
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Record name (2E)-1,3-Bis(2-hydroxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101257980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
177
Citations
AQ Haddad, N Fleshner, C Nelson, B Saour… - Nutrition and …, 2010 - Taylor & Francis
We have previously demonstrated the antiproliferative effect of two flavonoids—2,2′-dihydroxychalcone (DHC), a novel synthetic flavonoid, and fisetin, a naturally occurring flavonol—…
Number of citations: 52 www.tandfonline.com
S Kashino, M Tanaka, TD Todorov - Acta Crystallographica Section E …, 2001 - scripts.iucr.org
In the title compound, alternatively called 1-(2-hydroxyphenyl)-3-(2-hydroxyphenyl)-2-propen-1-one, C15H12O3, intermolecular O—H⋯O hydrogen bonds are formed between …
Number of citations: 4 scripts.iucr.org
Y Saito, A Mizokami, H Tsurimoto, K Izumi… - European journal of …, 2018 - Elsevier
Several flavonoids and their biosynthetic precursor chalcones were designed and synthesized to improve the biological effects of the lead compound 2′-hydroxyflavonone against …
Number of citations: 18 www.sciencedirect.com
K Goh, Y Chen, L Zheng, L Ong… - Molecular …, 2008 - spandidos-publications.com
2, 2'-Dihydroxychalcone (2, 2'DHC) is a potent inhibitor of glutathione S-transferases (GSTs). Pre-treatment of human colon cancer cells by a non-toxic concentration of this GST inhibitor …
Number of citations: 4 www.spandidos-publications.com
YL RAMU, J KANDIGOWDA… - Egyptian Journal of …, 2022 - ejchem.journals.ekb.eg
Micro properties such as ICT and ESIHT / ESIPT of bio-organic molecules require the theoretical study in addition to the experimental analysis. We adopted DFT / TDDFT along with …
Number of citations: 3 ejchem.journals.ekb.eg
J Loa, P Chow, K Zhang - Cancer Chemotherapy and Pharmacology, 2009 - Springer
Purpose To study anticancer activities of 68 plant polyphenols with different backbone structures and various substitutions and to analyze the structure–activity relationships. Methods …
Number of citations: 92 link.springer.com
RK Gupta, MV George - Tetrahedron, 1975 - Elsevier
Salicylaldehyde reacts with dimethyl acetylenedicarboxylate in benzene solution to give a mixture of dimethyl o-formylphenoxymaleate, dimethyl o-formylphenoxyfumarate, 2,3-…
Number of citations: 24 www.sciencedirect.com
AQ Haddad, V Venkateswaran… - Prostate cancer and …, 2006 - nature.com
Epidemiologic studies have demonstrated an inverse association between flavonoid intake and prostate cancer (PCa) risk. The East Asian diet is very high in flavonoids and, …
Number of citations: 224 www.nature.com
RS Naidu, RR Naidu - Journal of Inorganic and Nuclear Chemistry, 1979 - Elsevier
Cu(II) forms 1:2 complexes with 2′-hydroxy-,2′,2-dihydroxy-, 2′-hydroxy-4-methoxy- and 2′-hydroxy-4-chlorochalcones. All the complexes are found to be non-electrolytes in DMF …
Number of citations: 28 www.sciencedirect.com
TD Tran, TH Do, NC Tran, TD Ngo, CD Tran… - Bioorganic & medicinal …, 2012 - Elsevier
A total of 30 chalcone analogues was synthesized via a base catalyzed Claisen Schmidt condensation and screened for their in vitro antibacterial activity against Methicillin-sensitive …
Number of citations: 63 www.sciencedirect.com

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